8-cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
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Overview
Description
8-cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxyl group, and a pyrano[3,4-c]pyridine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include the use of automated reactors and stringent quality control measures to maintain consistency and purity .
Chemical Reactions Analysis
Types of Reactions
8-cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted pyrano[3,4-c]pyridine derivatives .
Scientific Research Applications
8-cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-containing compounds: These compounds share the cyclopropyl group and may exhibit similar chemical reactivity.
Pyrano[3,4-c]pyridine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
8-cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
8-cyclopropyl-3,3-dimethyl-6-oxo-4,7-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H16N2O2/c1-14(2)5-9-10(6-15)13(17)16-12(8-3-4-8)11(9)7-18-14/h8H,3-5,7H2,1-2H3,(H,16,17) |
InChI Key |
NDPAJTNTKNJBAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)NC(=C2CO1)C3CC3)C#N)C |
Origin of Product |
United States |
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